![molecular formula C18H21N5O B12617890 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-21-5](/img/structure/B12617890.png)
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrimidine ring fused with another pyrimidine ring, and it has a hexylamino group at the 7-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions where halogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as a kinase inhibitor, which can be useful in regulating various biological pathways.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: It may find applications in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one primarily involves its ability to inhibit kinase enzymes. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process crucial for many cellular functions. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
7-Deazaadenine Derivatives: These compounds have a similar pyrimidine structure and are known for their biological activities, including anti-HIV and antitumor properties.
Pyrazolopyrimidine Derivatives: These compounds also share a similar core structure and are studied for their kinase inhibitory activities.
Uniqueness
What sets 7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hexylamino group at the 7-position and the phenyl group at the 2-position enhances its ability to interact with specific molecular targets, making it a promising candidate for drug development.
特性
CAS番号 |
918663-21-5 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC名 |
2-(hexylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H21N5O/c1-2-3-4-8-11-19-18-20-12-14-16(23-18)21-15(22-17(14)24)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H2,19,20,21,22,23,24) |
InChIキー |
XUTWDPHJEBWNRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
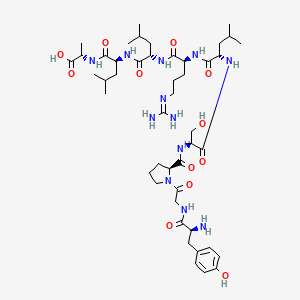
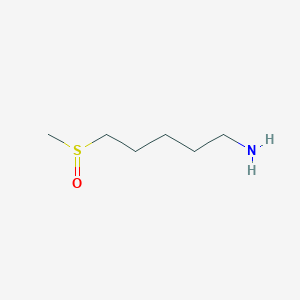
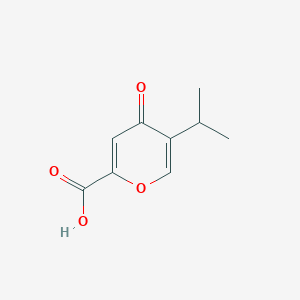
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
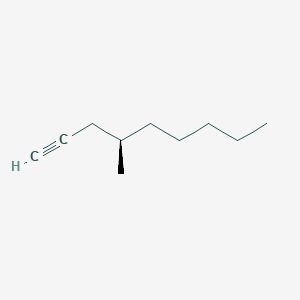
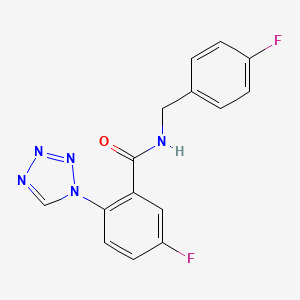
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
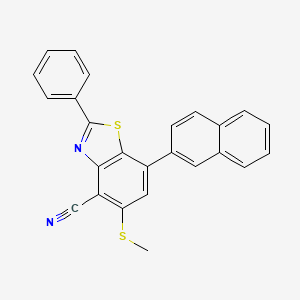
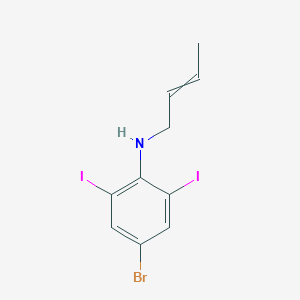
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
